Bifeprofen hydrochloride
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Overview
Description
Bifeprofen Hydrochloride: is a chemical compound with the molecular formula C22H25ClN2O3.ClH and a molecular weight of 437.359 . It is a derivative of (1,1’-biphenyl)-4-acetic acid, 2’-chloro-.alpha.-methyl-, 2-(4-methyl-1-piperazinyl)-2-oxoethyl ester, hydrochloride (1:1) . This compound is known for its investigational use and is related to nonsteroidal anti-inflammatory drugs (NSAIDs).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bifeprofen Hydrochloride involves the esterification of (1,1’-biphenyl)-4-acetic acid with 2-(4-methyl-1-piperazinyl)-2-oxoethyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Bifeprofen Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the biphenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Bifeprofen Hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential anti-inflammatory and analgesic properties.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of Bifeprofen Hydrochloride involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain. The compound primarily targets COX-2, which is associated with inflammatory responses .
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to ibuprofen.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness: Bifeprofen Hydrochloride is unique due to its specific molecular structure, which allows for targeted inhibition of COX-2 enzymes. This specificity may result in fewer gastrointestinal side effects compared to other NSAIDs .
Properties
CAS No. |
87359-06-6 |
---|---|
Molecular Formula |
C22H26Cl2N2O3 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-2-oxoethyl] 2-[4-(2-chlorophenyl)phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C22H25ClN2O3.ClH/c1-16(22(27)28-15-21(26)25-13-11-24(2)12-14-25)17-7-9-18(10-8-17)19-5-3-4-6-20(19)23;/h3-10,16H,11-15H2,1-2H3;1H |
InChI Key |
IWFJFMHFGBSPBG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)OCC(=O)N3CCN(CC3)C.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)OCC(=O)N3CCN(CC3)C.Cl |
Origin of Product |
United States |
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